Marmesin
Overview
Description
Marmesin, also known as (S)-marmesin, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fennel, fig, fruits, and parsley. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of psoralens and a tertiary alcohol.
Mechanism of Action
Target of Action
Marmesin, an important coumarin isolated from Broussonetia kazinoki, primarily targets the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway . This pathway plays a crucial role in cell survival and proliferation, making it a significant target in cancer research . This compound also interacts with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and integrin β1 , which are involved in tumor angiogenesis and cell adhesion .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis . This compound also downregulates the expression of VEGFR-2 and integrin β1, thereby inhibiting angiogenesis and cell invasion .
Biochemical Pathways
This compound affects the PI3K/Akt pathway, a critical signaling pathway involved in cell survival, growth, and proliferation . By suppressing this pathway, this compound inhibits cell proliferation and induces apoptosis . Additionally, this compound suppresses the expression of VEGF, a key player in angiogenesis, thereby inhibiting the formation of new blood vessels .
Pharmacokinetics
In silico studies suggest that this compound and marmelosin, another compound found in bael fruit extract, have potential as inhibitors of hsulf-2, an oncoprotein overexpressed in various types of tumor cells
Result of Action
This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA, markers of cell proliferation . It also exerts pro-apoptotic activity by downregulating Bcl-2 (an anti-apoptotic protein) and upregulating Bax (a pro-apoptotic protein) . Moreover, this compound suppresses the expression and secretion of VEGF, leading to the inhibition of angiogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions . .
Biochemical Analysis
Biochemical Properties
Marmesin is involved in the furanocoumarin pathway . It interacts with enzymes such as this compound synthase
Cellular Effects
This compound has been shown to exert anti-proliferative effects against esophageal cancer (EC) cells . It influences cell function by reducing the expression of Ki67 and PCNA, proteins associated with cell proliferation . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .
Molecular Mechanism
The molecular mechanism of this compound involves the suppression of the PI3K/Akt pathway in EC cells . This pathway is crucial for cell survival and proliferation, and its inhibition leads to reduced cell proliferation and increased apoptosis .
Metabolic Pathways
This compound is involved in the furanocoumarin synthesis pathway
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSBEAFFPBAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Marmesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13849-08-6 | |
Record name | Marmesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189.5 °C | |
Record name | Marmesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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